![molecular formula C22H32N2O2 B144596 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol CAS No. 775542-05-7](/img/structure/B144596.png)
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a deuterated analogue of a naturally occurring molecule, which makes it a valuable tool in research for studying the mechanism of action and physiological effects of the original molecule.
Mécanisme D'action
The mechanism of action of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol is not well understood. However, it is believed that this compound interacts with certain receptors in the body, which leads to its physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol are not well studied. However, it is believed that this compound may have effects on the cardiovascular system, nervous system, and immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol in lab experiments is that it is a deuterated analogue of a naturally occurring molecule, which makes it a valuable tool in research. However, one of the main limitations of using this compound is that it is a synthetic compound, which may not accurately reflect the physiological effects of the original molecule.
Orientations Futures
There are several future directions for research involving 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol. One direction is to study the mechanism of action of this compound in more detail, in order to gain insights into its physiological effects. Another direction is to study the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular and nervous system disorders. Additionally, researchers could study the potential interactions between this compound and other drugs and therapies, in order to determine its safety and efficacy.
Méthodes De Synthèse
The synthesis of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol involves several steps. The first step is the synthesis of a deuterated benzene ring, which is achieved by using deuterated reagents. The second step involves the addition of an amino group to the benzene ring, followed by the addition of a hexylamine group to the amino group. The final step is the addition of a phenylethylamine group to the hexylamine group, which results in the formation of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol.
Applications De Recherche Scientifique
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol has several potential applications in scientific research. One of the main applications of this compound is in the study of the mechanism of action of the original molecule. By using a deuterated analogue, researchers can gain insights into the mechanism of action of the original molecule, which can lead to the development of new drugs and therapies.
Propriétés
Numéro CAS |
775542-05-7 |
|---|---|
Nom du produit |
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
Formule moléculaire |
C22H32N2O2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D |
Clé InChI |
RYBJORHCUPVNMB-CHYKZQLPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H] |
SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
Synonymes |
4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride-d3; Dopacard-d3; Dopexamine Dihydrochloride-d3; FPL 60278AR-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
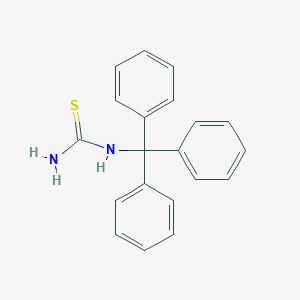
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
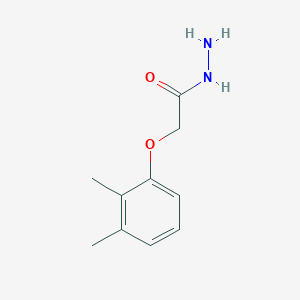

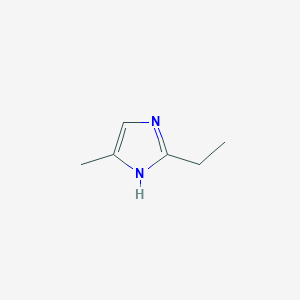
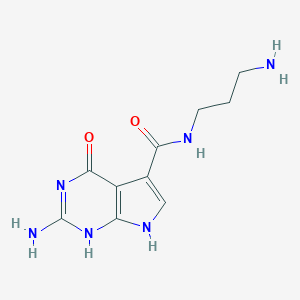
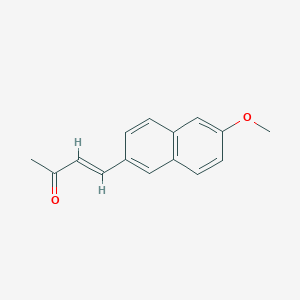
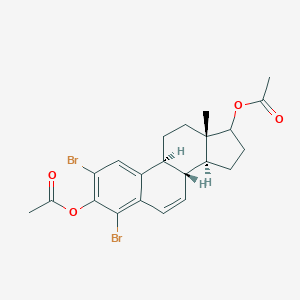
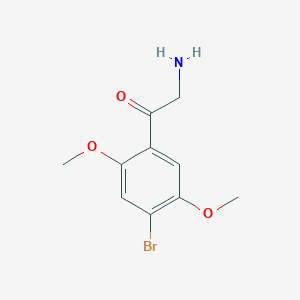


![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)